![molecular formula C7H12O6 B15293603 [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate is a chemical compound with a complex structure It is a derivative of oxolane, featuring multiple hydroxyl groups and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule containing the oxolane ring and hydroxyl groups. One common method is the reaction of the precursor with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
科学的研究の応用
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze acetylation or deacetylation reactions. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity.
類似化合物との比較
Similar Compounds
- [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl benzoate
- [(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl propionate
Uniqueness
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate is unique due to its specific combination of hydroxyl and acetate groups, which confer distinct chemical reactivity and biological activity. Its structure allows for selective modifications, making it a versatile compound for various applications.
特性
分子式 |
C7H12O6 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C7H12O6/c1-3(8)12-2-4-5(9)6(10)7(11)13-4/h4-7,9-11H,2H2,1H3/t4-,5-,6+,7+/m0/s1 |
InChIキー |
NALJQUNAUMMYGE-VWDOSNQTSA-N |
異性体SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)O)O)O |
正規SMILES |
CC(=O)OCC1C(C(C(O1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)
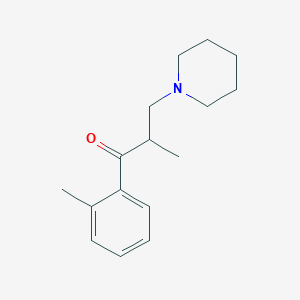
![Ethyl 4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-piperazinecarboxylic Acid Ester](/img/structure/B15293533.png)


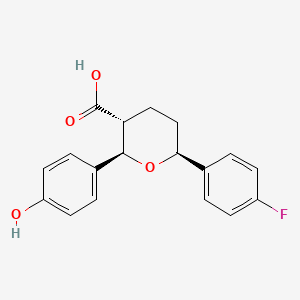
![[(8S,13S,14S,17R)-13-methyl-17-propanoylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl] acetate](/img/structure/B15293549.png)
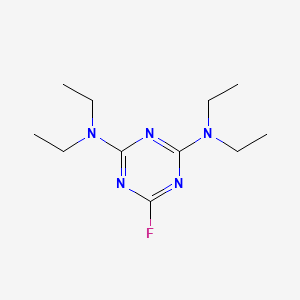
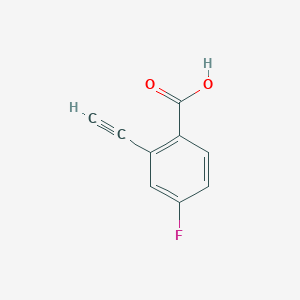
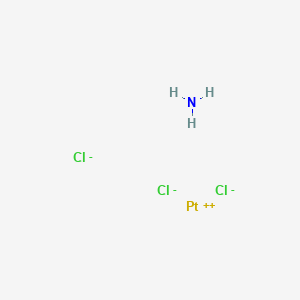
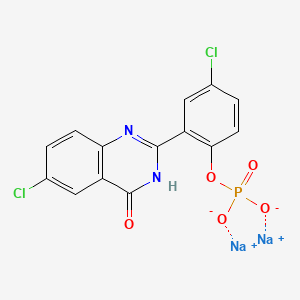
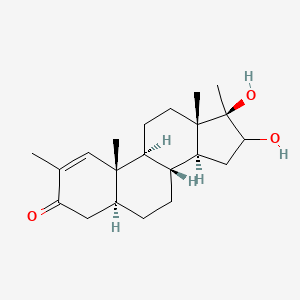

![2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide](/img/structure/B15293596.png)
